
Ensartinib Pharmacokinetic Parameters at a
Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ensartinib

CAS No.: 1370651-20-9

Cat. No.: S549071

Get Quote

The table below summarizes the core quantitative ADME (Absorption, Distribution, Metabolism, Excretion)

data for ensartinib, compiled from clinical studies and the drug's label [1] [2].

Parameter Value / Finding Notes / Conditions

Absorption

Tmax (Time to Cmax) 3 - 4 hours Median value; range is 2-8 hours [2].

Cmax (Peak Concentration) 185 ng/mL (mean) Following a single 200 mg oral dose [1].

AUC (Area Under Curve) 3827 h•ng/mL (mean) AUC0-∞ for a single 200 mg dose [1].

Food Effect No clinically

significant impact

Can be taken with or without food [2].

Distribution

Apparent Volume of
Distribution (Vd)

1720 L Suggests extensive tissue distribution [2].

Plasma Protein Binding 91.6% Highly bound to plasma proteins [2].

Metabolism Primarily hepatic
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Parameter Value / Finding Notes / Conditions

Primary Metabolizing
Enzyme

CYP3A4 Major pathway; caution with CYP3A4
inhibitors/inducers [2] [3].

Major Circulating Metabolite M465 Accounts for 27.45% of plasma total
radioactivity (AUC0-24h) [1].

Excretion

Feces 91.00% of dose 38.12% as unchanged drug [1] [2].

Urine 10.21% of dose 4.39% as unchanged drug [1] [2].

Half-life (t₁/₂)

Ensartinib (Single Dose) 18.3 hours (mean) [1]

Ensartinib (Steady State) 30 ± 20 hours (mean) [2]

Total Radioactivity 27.2 hours (mean) Reflects parent drug and metabolites [1].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies from

key experiments.

Mass Balance, Metabolism, and Excretion Study [1]

This clinical trial provided the core data on the absorption, metabolism, and excretion pathways of

ensartinib.

Objective: To investigate the mass balance, pharmacokinetics, and metabolic disposition of

ensartinib.
Study Design: An open-label, single-dose study.

Subjects: 6 healthy male volunteers.
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Dosage: A single oral dose of 200 mg ensartinib containing 100 μCi of radiolabeled [¹⁴C]ensartinib
as an oral suspension, administered after an overnight fast.
Sample Collection: Serial blood samples were collected up to 336 hours post-dose. Urine and feces

were collected at intervals up to 504 hours post-dose.
Analytical Methods:

Liquid Scintillation Counting (LSC): Used to measure total radioactivity concentrations in
blood, plasma, urine, and feces.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS): Used to determine the
plasma concentrations of unchanged ensartinib.

Metabolite Profiling: Radioactivity profiling and characterization of metabolites in plasma,
urine, and feces were performed using high-performance liquid chromatography (HPLC)

coupled with radiodetection and MS/MS.

Determination of Protein Binding and Distribution [2]

Method: The plasma protein binding of ensartinib was determined using equilibrium dialysis or
ultracentrifugation methods.

Conditions: The binding was measured using human plasma samples spiked with ensartinib at a
relevant concentration.

Analysis: The concentration of ensartinib in the buffer (free) and plasma (bound) chambers was
quantified using a validated LC-MS/MS method after dialysis. The fraction bound was calculated from

these measurements.

Ensartinib's Journey in the Body: The ADME Pathway

The following diagram illustrates the sequential process of Absorption, Distribution, Metabolism, and

Excretion (ADME) for ensartinib, based on the data from the studies.
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Absorption (Oral)

Distribution

Key ParametersTmax: 3-4 h | Cmax: 185 ng/mLNo significant food effect

Metabolism

Key ParametersVd: 1720 L | Protein Binding: 91.6%

Excretion

Key ParametersPrimary Enzyme: CYP3A4Major Metabolite: M465

Key ParametersFeces: 91.0% (38.1% unchanged)Urine: 10.2% (4.4% unchanged)

Click to download full resolution via product page

Ensartinib's ADME pathway from absorption to excretion.

Mechanism of Action and Clinical Context

Primary Target: Ensartinib is a potent and highly selective tyrosine kinase inhibitor of the
Anaplastic Lymphoma Kinase (ALK) receptor. It is also an inhibitor of EphA2, MET, and ROS1
kinases [2].
Clinical Indication: It is approved for the treatment of adult patients with ALK-positive locally
advanced or metastatic Non-Small Cell Lung Cancer (NSCLC) [4] [2] [5].
Efficacy Note: A recent 2025 systematic review of clinical trials confirmed its favorable efficacy, with

median Progression-Free Survival (PFS) reaching up to 26.2 months in treatment-naïve patients [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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